2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile
Overview
Description
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile is a chemical compound with the molecular formula C15H15ClN4O and a molecular weight of 302.76 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile involves several steps. The synthetic route typically includes the reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl methoxy ether. This intermediate is then reacted with dimethylamine and malononitrile under specific conditions to yield the final product
Chemical Reactions Analysis
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile can be compared with similar compounds such as:
2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile: This compound has a similar structure but includes a fluorine atom, which can affect its reactivity and interactions.
2-[(3E)-3-{[(3-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile: This compound has the chlorine atom in a different position on the phenyl ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-[(3E)-3-[(4-chlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-3-5-14(16)6-4-12/h3-6,8H,7,11H2,1-2H3/b19-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAVAVSUIGIVGH-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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